molecular formula C14H22N4O4 B14008373 Methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate CAS No. 94126-58-6

Methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate

Cat. No.: B14008373
CAS No.: 94126-58-6
M. Wt: 310.35 g/mol
InChI Key: XFELLSFMMGTZNC-UHFFFAOYSA-N
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Description

1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is a complex organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester typically involves multi-step organic reactionsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

94126-58-6

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-6-17(7-2)12(19)10-8(3)18(16-14(15)21)9(4)11(10)13(20)22-5/h6-7H2,1-5H3,(H3,15,16,21)

InChI Key

XFELLSFMMGTZNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N(C(=C1C(=O)OC)C)NC(=O)N)C

Origin of Product

United States

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